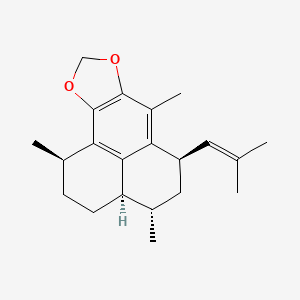

Helioporin E

描述

Contextualization within Diterpenoid Natural Products

Helioporin E belongs to the vast and structurally diverse class of natural products known as diterpenoids. nih.gov These compounds are biosynthesized from four isoprene (B109036) units, resulting in a characteristic 20-carbon skeleton. Diterpenoids are found in a wide array of organisms, from terrestrial plants to marine invertebrates, and exhibit a remarkable range of biological activities. nih.govmdpi.com In the marine environment, diterpenoids often possess unique structural features, a consequence of the distinct evolutionary pressures and biosynthetic pathways present in marine organisms. mdpi.com this compound, isolated from a marine source, is a prime example of such a specialized metabolite. acs.orgnih.gov

Classification within Amphilectane and Serrulatane Diterpenoids

Within the broad category of diterpenoids, this compound is further classified as possessing an amphilectane skeleton. acs.orgnih.govnaturalproducts.net The amphilectane and serrulatane classes of diterpenoids are closely related, sharing a common biosynthetic origin. researchgate.net These compounds are particularly characteristic of marine organisms, such as soft corals. nih.govrsc.org The defining feature of these skeletons is a fused tricyclic ring system. The distinction between the amphilectane and serrulatane frameworks lies in the connectivity and stereochemistry of these rings. This compound's amphilectane structure is shared by other notable marine natural products, including the pseudopterosins, which are known for their anti-inflammatory properties. researchgate.netnih.gov

Historical Overview of Isolation and Initial Structural Assignment

This compound was first isolated from the blue coral Heliopora coerulea by Higa and coworkers. acs.org This coral is unique for its vibrant blue skeleton, a result of iron salts. The initial efforts to determine the structure of this compound relied on spectroscopic techniques, which are standard methods for the characterization of new natural products. unmul.ac.idmaas.edu.mmnih.gov Based on these initial analyses, a structure was proposed for this compound. acs.org

Significance of Stereochemical Revisions for this compound

The initial structural assignment of this compound was later challenged and ultimately revised. acs.orgresearchgate.netsemanticscholar.org This revision was a significant development in the study of this natural product. The correction of the stereochemistry of this compound was achieved through unequivocal total synthesis. researchgate.netsemanticscholar.org Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, serves as the ultimate proof of a molecule's structure. In the case of this compound, the synthesis of the originally proposed structure and comparison of its properties with the natural compound revealed a mismatch. acs.org

Structure

3D Structure

属性

分子式 |

C21H28O2 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC 名称 |

(1R,3aR,4S,6R)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-phenaleno[1,2-d][1,3]dioxole |

InChI |

InChI=1S/C21H28O2/c1-11(2)8-15-9-13(4)16-7-6-12(3)17-19(16)18(15)14(5)20-21(17)23-10-22-20/h8,12-13,15-16H,6-7,9-10H2,1-5H3/t12-,13+,15+,16-/m1/s1 |

InChI 键 |

SSSKBWMXTKSNEB-BFJAYTPKSA-N |

手性 SMILES |

C[C@@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C4=C(C1=C23)OCO4)C)C=C(C)C)C |

规范 SMILES |

CC1CCC2C(CC(C3=C(C4=C(C1=C23)OCO4)C)C=C(C)C)C |

同义词 |

helioporin E |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies in Academic Research

Biological Sources and Habitats

Helioporin E has been identified as a natural product of marine invertebrates and is structurally related to compounds found in certain fungi. These organisms inhabit distinct and often extreme environments, from tropical coral reefs to the polar regions.

The primary sources of helioporins are marine invertebrates. Seven distinct helioporins, designated A through G, were first isolated from the blue coral, Heliopora coerulea. researchgate.net This octocoral is notable for its blue aragonite skeleton and is a significant reef-building species in the Indo-West Pacific. epo.orgfrontiersin.orgnih.gov The structures of these compounds, including this compound, were determined to be related to the aglycons of pseudopterosins, which are well-known anti-inflammatory agents from Caribbean gorgonians. researchgate.net

This compound and its structural relatives have also been associated with the Caribbean sea whip, Pseudopterogorgia elisabethae. dntb.gov.uacapes.gov.br This gorgonian coral, found in areas such as the Florida Keys and the Colombian Caribbean, is a rich source of diterpenes, including the pseudopterosins. capes.gov.brgoogle.comresearchgate.net Research on extracts from P. elisabethae has led to the isolation of related diterpenes and has been central to studies aimed at the chemical synthesis and stereochemical revision of this compound. dntb.gov.uagoogle.comscilit.com

Table 1: Marine Sources of this compound and Related Diterpenes

| Organism | Common Name | Phylum | Habitat | Related Compounds |

|---|---|---|---|---|

| Heliopora coerulea | Blue Coral | Cnidaria | Indo-West Pacific Reefs | Helioporins A-G researchgate.net |

While this compound itself has not been directly isolated from fungal sources, structurally similar compounds have been discovered in them. A chemical investigation of the Antarctic lichen-derived fungal strain Acremonium sp. SF-7394 yielded a new amphilectane-type diterpene named acrepseudoterin. mdpi.comnih.gov This discovery is significant because it places compounds of the pseudopterosin and helioporin class, which are defined by a fully substituted benzene (B151609) ring and an isobutenyl group, in a microbial context. mdpi.comresearchgate.net The fungus was isolated from an unidentified lichen collected on King George Island, Antarctica, demonstrating that the chemical scaffold of this compound is not exclusive to marine fauna. mdpi.com

Marine Invertebrates (e.g., Pseudopterogorgia elisabethae, Heliopora coerulea)

Isolation Techniques for Research Purposes

The isolation of this compound and its analogues from their natural sources is a meticulous process that relies on established chemical separation techniques. The goal is to separate the target compound from a multitude of other organic molecules present in the source organism.

The initial step in isolating diterpenes like this compound from biological material is solvent extraction. This process uses an organic solvent to dissolve the natural products, separating them from the insoluble cellular components of the organism. The choice of solvent is critical and is based on the polarity of the target compounds. For the moderately nonpolar diterpenes, solvents such as hexane (B92381) and ethyl acetate (B1210297) are commonly used. dntb.gov.uamdpi.com For example, research on P. elisabethae has utilized hexane extracts, while studies on the Acremonium fungus used ethyl acetate to extract the crude metabolites. dntb.gov.uamdpi.com

Table 2: Solvents Used in the Initial Extraction of Helioporin-related Compounds

| Source Organism | Solvent | Compound Class |

|---|---|---|

| Pseudopterogorgia elisabethae | Hexane | Diterpenes (Pseudopterosins) dntb.gov.ua |

Following initial extraction, the resulting crude extract contains a complex mixture of compounds that must be separated. This is achieved through various chromatographic techniques. mdpi.com

Column Chromatography: A common method is column chromatography using a stationary phase like silica (B1680970) gel. researchgate.net The extract is passed through the column, and different compounds travel at different rates depending on their polarity and interaction with the silica, allowing for their separation. In synthetic studies for this compound, researchers have used solvent gradients such as n-hexane-ethyl acetate or cyclohexane-ethyl acetate to purify intermediates. researchgate.netamazonaws.com

Reversed-Phase Chromatography: For more refined separation, reversed-phase (RP) chromatography is often employed. google.com In this technique, the stationary phase (e.g., C18-bonded silica) is nonpolar, and a polar mobile phase is used. In the purification of metabolites from Acremonium sp., researchers first used RP C18 flash column chromatography with a methanol-water gradient. mdpi.com This was followed by preparative high-performance liquid chromatography (prep-HPLC), another form of reversed-phase chromatography, using gradients of acetonitrile-water or methanol-water to achieve final purification of individual compounds. mdpi.com

Table 3: Chromatographic Strategies in Helioporin-related Research

| Technique | Stationary Phase | Mobile Phase (Solvent System) | Application Example |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate Gradient | Purification of synthetic this compound amazonaws.com |

| Reversed-Phase (RP) Flash Chromatography | C18 Silica | Methanol/Water Gradient | Fractionation of Acremonium sp. extract mdpi.com |

The final step in the isolation process for the purpose of unambiguous structure determination is often crystallization. Obtaining a high-quality single crystal of a compound allows for its analysis by X-ray crystallography, a powerful technique that maps the precise three-dimensional arrangement of its atoms. For complex marine natural products of this class, such as the related diterpene dimer biselisabethoxane A from P. elisabethae, crystallization can be achieved through methods like slow evaporation. mdpi.com In one documented case, researchers dissolved the purified compound in a methanol-water mixture and allowed the solvent to evaporate slowly, which yielded crystals of excellent quality suitable for X-ray diffraction analysis. mdpi.com This definitive structural analysis is crucial for confirming the identity and stereochemistry of novel natural products.

Biosynthetic Pathways and Enzymology of Helioporin E

Diterpene Precursor Derivation (e.g., GGPP)

Like all diterpenes, the biosynthesis of Helioporin E begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). heraldopenaccess.usresearchgate.net GGPP is assembled from two primary five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.us These isoprenoid units are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. heraldopenaccess.us A geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to form GGPP, the substrate for the initial cyclization step in the biosynthesis of a vast array of diterpenoids. heraldopenaccess.usjmb.or.kr

Initial Terpene Cyclization to Serrulatane Core

The first committed step in the formation of the structural backbone of this compound is the cyclization of the linear precursor GGPP. This reaction is catalyzed by a class of enzymes known as terpene cyclases (TCs). nih.gov Specifically, an elisabethatriene (B1243429) synthase initiates a type I cyclization mechanism to transform GGPP into elisabethatriene, a molecule featuring the characteristic serrulatane diterpene skeleton. acs.orgnih.gov This bicyclic structure is a crucial intermediate and the foundation from which the more complex amphilectane core is derived. acs.orgacs.org

Transformation to Amphilectane Core

The defining structural feature of this compound is its amphilectane core. acs.org This tricyclic framework is believed to be formed from the serrulatane core through a significant skeletal rearrangement. acs.orgacs.org While the precise enzymatic steps for this transformation in vivo are still under investigation, synthetic studies have demonstrated that a direct conversion from a serrulatane to an amphilectane structure is feasible. sci-hub.se This transformation likely involves an allylic cyclodehydrogenation coupling or a similar intramolecular cyclization event, which forges a new carbon-carbon bond to create the third ring characteristic of the amphilectane skeleton. sci-hub.seresearchgate.net This proposed biosynthetic link underscores the close relationship between the serrulatane and amphilectane families of diterpenoids. nih.gov

Key Enzymatic Transformations

The construction and modification of the this compound molecule are orchestrated by specific classes of enzymes that catalyze the key cyclization and oxidation reactions.

Elisabethatriene synthases are the pivotal enzymes that initiate the entire biosynthetic cascade by creating the initial carbocyclic scaffold. nih.govenzyme-database.org An example of such an enzyme is HcTC3, a terpene cyclase identified from the coral Heliopora coerulea. acs.orgnih.gov HcTC3, along with a similar enzyme PbTC-1, selectively converts GGPP into elisabethatriene, the precursor to both helioporins and pseudopterosins. nih.gov These enzymes are classified as diterpene cyclases and require a divalent metal cofactor, typically Mg²⁺, for their catalytic activity. enzyme-database.org The characterization of HcTC3 was a significant step in understanding how octocorals produce terpenoids de novo using genes found within the animal's genome. acs.org

Following the initial cyclization, the hydrocarbon skeleton undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). acs.orgnih.gov These versatile enzymes are responsible for introducing oxygen atoms into non-activated C-H bonds, leading to the formation of hydroxyl groups and other functionalities that are critical for the final structure and biological activity of the natural product. nih.govoup.com In the biosynthesis of helioporins and pseudopterosins, a unique, multifunctional CYP450 enzyme catalyzes a cascade of oxidative reactions. acs.org This includes an aromatization-dihydroxylation sequence that modifies the serrulatane core, producing key precursors like elisabethatrienol and dihydroxyerogorgiaene, which are advanced intermediates on the path to this compound. acs.orgacs.org The discovery that a single P450 can catalyze multiple, complex steps is a significant finding in terpenoid biosynthesis. acs.org

Elisabethatriene Synthases (e.g., HcTC3)

Comparative Biosynthesis with Related Pseudopterosins

The biosynthetic pathway to this compound is intrinsically linked to that of the seco-pseudopterosins and pseudopterosins, a family of potent anti-inflammatory diterpene glycosides. acs.orgacs.org Research indicates a unified pathway where both classes of compounds derive from the same initial intermediates, elisabethatriene and its oxidized derivatives. acs.org

The key divergence point in the pathways appears after the initial cyclization and subsequent P450-mediated oxidations. Both pathways share the formation of the serrulatane core from GGPP via elisabethatriene synthase and subsequent oxidation by a multifunctional CYP450. acs.org The resulting intermediates, such as dihydroxyerogorgiaene, serve as a common precursor. acs.org From this point, the pathways diverge to form either the amphilectane core of the helioporins and pseudopterosins or the open-ring serrulatane structure of the seco-pseudopterosins. lboro.ac.uk The discovery of colocalized genes for terpene cyclases (like HcTC3) and specific CYP450s in coral genomes provides strong evidence for this shared biosynthetic logic, unraveling a long-standing question in the biosynthesis of these important marine natural products. acs.orgacs.org

Genetic Basis of Biosynthetic Enzymes in Host Organisms

The genetic foundation for the biosynthesis of this compound is located within the genome of the host organism, the blue coral Heliopora coerulea. Recent advances in genome sequencing have enabled the identification of a specific set of colocalized genes believed to be responsible for the production of this marine natural product. acs.org This discovery underscores that, similar to microbes and plants, animals can also possess biosynthetic gene clusters to produce specialized or defensive metabolites. acs.orgresearchgate.net

Research involving the draft sequencing and analysis of the Heliopora coerulea genome has been pivotal. acs.org A high-quality genome assembly, utilizing both long and short read sequencing technologies, revealed a specific genomic region containing the key biosynthetic genes. acs.org This finding was supported by the identification of a contig with an identical set of terpene cyclase and cytochrome P450 genes in a published draft genome (NCBI Bioproject# PRJNA936655, GenBank# JASJOG010000029.1). acs.org

The investigation highlighted the colocalization of genes relative to a previously known terpene cyclase, HcTC3. acs.org Adjacent to the gene for HcTC3, researchers identified a tandemly duplicated cytochrome P450 gene, designated HcCYP. acs.org The physical proximity of these functionally related genes strongly supports the hypothesis that they form a biosynthetic gene cluster dedicated to the synthesis of helioporins. acs.org This arrangement, where genes for a specific metabolic pathway are located together in the genome, is a known strategy for the coordinated regulation and expression of the necessary enzymes. nih.gov The identification of this gene cluster in an animal provides significant insight into the evolution of specialized metabolism in marine invertebrates. acs.orgresearchgate.net

Table 1: Genes Involved in this compound Biosynthesis

| Gene | Enzyme Class | Proposed Function in Biosynthesis | Host Organism | Genomic Location |

| HcTC3 | Terpene Cyclase | Catalyzes the formation of the core carbon skeleton from a precursor like geranylgeranyl diphosphate. | Heliopora coerulea | Colocalized within a biosynthetic gene cluster. |

| HcCYP | Cytochrome P450 | Performs oxidative modifications on the terpene skeleton, leading to the final this compound structure. | Heliopora coerulea | Located adjacent to HcTC3 in a tandem duplication. |

Chemical Synthesis and Analogues in Academic Research

Total Synthesis Approaches to Helioporin E

The total synthesis of this compound, a marine diterpene, presents significant stereochemical challenges which have been addressed through innovative synthetic routes. The core structure, often a hydrophenalene or a related tricycle, requires precise control over the formation of multiple stereocenters.

Control of stereochemistry is paramount in the synthesis of this compound. Researchers have devised several enantioselective strategies to construct the chiral framework of the molecule.

One notable approach involves a copper(I)-catalyzed allylic alkylation as the key chirogenic step. nih.gov This reaction, utilizing a chiral phosphine-phosphite ligand, establishes the initial stereocenter with exceptional control, achieving virtually complete enantioselectivity (99% ee). nih.gov Subsequent stereocenters are then introduced diastereoselectively through methods such as a Lewis acid-mediated cationic cyclization and iridium-catalyzed hydrogenation. nih.gov

Another powerful strategy relies on the use of chiral arene-chromium tricarbonyl [arene-Cr(CO)3] complexes. researchgate.net These complexes serve as chiral building blocks, enabling regio- and diastereoselective transformations. For instance, the synthesis of an analogue of dihydro-helioporin E was accomplished starting from a chiral building block with greater than 97% enantiomeric excess (e.e.). researchgate.net This route features two successive regio- and diastereoselective benzylic deprotonation and alkylation reactions to construct the core structure. researchgate.net The final product is obtained after decomplexation and methylation. researchgate.net

These enantioselective methods are crucial as they provide access to optically pure material, which is essential for the definitive structural confirmation and biological evaluation of complex natural products like this compound. nih.gov

Several key chemical reactions have been instrumental in the successful synthesis of the this compound core and its related structures. These reactions enable the construction of the complex carbocyclic framework from simpler starting materials.

Key Reactions in this compound Synthesis

| Reaction | Role in Synthesis | Key Features | References |

|---|---|---|---|

| Suzuki Coupling | Formation of the aromatic A-ring of the central core. | Palladium-catalyzed cross-coupling of an organoboron species with a halide to form C-C bonds. wikipedia.orglibretexts.org Used in a sequence to build the tetralone core. researchgate.netuwindsor.ca | researchgate.netuwindsor.ca |

| Friedel-Crafts Acylation | Cyclization to form the tetralone derivative, a key intermediate. | An electrophilic aromatic substitution that introduces an acyl group onto the aromatic ring, often using a Lewis acid catalyst like AlCl₃. pressbooks.pubrsc.org Can occur spontaneously after a preceding cuprate (B13416276) addition. researchgate.net | researchgate.netuwindsor.ca |

| Cuprate Conjugate Addition | Diastereoselective introduction of substituents. | The addition of an organocuprate reagent to an α,β-unsaturated carbonyl compound. iupac.orgmasterorganicchemistry.com Noted for being a "totally diastereoselective" key step in forming the helioporin core. researchgate.net | nih.govresearchgate.net |

| Benzylic Deprotonation/Alkylation | Stepwise construction of the core structure via C-H functionalization. | Involves the removal of a proton from a benzylic position followed by reaction with an electrophile (alkylation). organic-chemistry.org Used in a successive manner to build the skeleton of a dihydro-helioporin E analogue. researchgate.net | researchgate.net |

A convergent approach for the synthesis of the central core of helioporins involves a sequence starting with a Suzuki coupling to form the A-ring, followed by a Friedel-Crafts acylation to yield a tetralone derivative. researchgate.net This intermediate is then further elaborated. A critical step in this sequence is a highly diastereoselective cuprate conjugate addition. researchgate.net

Enantioselective Synthetic Strategies

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the need to understand structure-activity relationships and to develop compounds with potentially improved properties. This involves both modifying the natural product itself and designing completely synthetic molecules that mimic its core structure.

Semisynthesis, which involves the chemical modification of a natural product, is a valuable tool for creating derivatives for research purposes. sioc-journal.cn While specific examples focusing exclusively on this compound are limited in the reviewed literature, strategies applied to the closely related pseudopterosins provide a clear precedent. For instance, a semisynthetic derivative of pseudopterosin A has been developed that retains potent anti-inflammatory activity. researchgate.net Such modifications often target the glycosylation pattern or the substitution on the aromatic ring, suggesting that the aglycone core might be sufficient for certain biological effects. researchgate.net These approaches allow for the rapid generation of a library of related compounds to probe biological mechanisms.

The design and total synthesis of structural mimics offer a pathway to simplified, more accessible compounds that retain the biological activity of the parent natural product. Research has led to the synthesis of simplified structural analogs of pseudopterosins and seco-pseudopterosins, which share the hydrophenalene core with this compound. researchgate.net These studies have shown that anti-inflammatory activity can be conserved across a range of structural modifications, including different substitution patterns on the tricyclic core and variations in the attached sugar moiety. researchgate.net

Furthermore, a specific enantioselective total synthesis of a compound identified as an analogue of dihydro-helioporin E has been accomplished. researchgate.net This synthesis demonstrates that complex, multi-ring systems that mimic the natural product can be constructed from scratch, providing a platform for creating novel compounds for biological testing. researchgate.net The synthesis of near-structural mimics of other complex natural products has also been reported, highlighting this as a general and powerful strategy in medicinal chemistry research. academictree.org

Molecular Mechanisms of Action in Cellular Systems

Investigation of Cellular Targets

Identifying the precise molecular targets of a compound is crucial to understanding its mechanism of action. While the direct cellular targets of Helioporin E are still under active investigation, research on analogous compounds offers significant clues. For instance, studies on pseudopteroxazole, a structurally related compound, against various antibiotic-resistant strains of Mycobacterium tuberculosis suggest that its target is distinct from common antibiotic targets like DNA gyrase, RNA polymerase, or the machinery of cell wall biosynthesis. mdpi.com This indicates a novel mode of action for this class of diterpenes.

Further research into the broader family of marine diterpenes has utilized in silico computational models to predict potential interactions. These studies screen large libraries of natural products against known protein targets to identify potential binding. nih.gov This approach has highlighted viral enzymes as potential targets for marine terpenoids, suggesting a promising avenue for future experimental validation for this compound. nih.gov

| Potential Target Class | Specific Example(s) | Implication for this compound | Reference |

|---|---|---|---|

| Bacterial Enzymes/Structures | Targets other than DNA gyrase, RNA polymerase, or cell wall synthesis machinery. | Suggests a novel antibacterial mechanism of action, differing from established antibiotics. | mdpi.com |

| Viral Enzymes | Main Protease (Mpro), RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2. | Indicates potential antiviral applications through the inhibition of critical viral replication enzymes. | nih.gov |

| Inflammatory Pathway Receptors | Glucocorticoid Receptor. | Activation of this receptor by related pseudopterosins suggests a mechanism for down-regulating inflammation. | mdpi.com |

Modulation of Cellular Pathways (e.g., NF-κB pathway modulation)

A significant body of evidence points to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory effects of the pseudopterosin and helioporin family. mdpi.comresearchgate.netnih.govplos.org The NF-κB pathway is a central regulator of the immune response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. nih.govnih.govscielo.br

In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is held in the cytoplasm by an inhibitory protein called IκBα. plos.org When a cell receives an inflammatory stimulus (e.g., from a pathogen or tissue damage), a protein complex known as IKK (IκB kinase) phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer. The freed NF-κB then translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. nih.gov

Studies on pseudopterosins demonstrate that these compounds can effectively block this pathway. mdpi.commdpi.com The mechanism involves preventing the degradation of the IκBα inhibitor, which consequently keeps NF-κB sequestered in the cytoplasm and unable to activate gene expression. plos.orgmdpi.com Specifically, pseudopterosins have been shown to inhibit the phosphorylation of both the IκB inhibitor and the p65 subunit of NF-κB. mdpi.com By interrupting this key inflammatory pathway, this compound likely reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

| Pathway Component | Function | Effect of Related Compounds | Reference |

|---|---|---|---|

| IκBα (Inhibitor of NF-κB) | Sequesters NF-κB in the cytoplasm. | Stabilized; degradation is inhibited. | plos.orgmdpi.com |

| p65 (NF-κB subunit) | Translocates to the nucleus to activate genes. | Phosphorylation is inhibited, preventing activation. | mdpi.com |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Mediate and amplify the inflammatory response. | Production is significantly reduced. | mdpi.complos.org |

Interaction with Macromolecular Components (e.g., Enzymes, Receptors)

Beyond pathway modulation, the direct interaction of this compound’s parent compounds with specific enzymes is a key aspect of their molecular action. A major target identified for pseudopterosins is the enzyme Phospholipase A2 (PLA2). gla.ac.uknih.gov PLA2 enzymes are responsible for hydrolyzing phospholipids (B1166683) from the cell membrane to release arachidonic acid. nih.govnih.govtemple.edu This released arachidonic acid serves as the precursor for the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov

By inhibiting PLA2, pseudopterosins effectively cut off the supply of the raw material needed to produce these pro-inflammatory eicosanoids. gla.ac.uk This mechanism is distinct from that of many non-steroidal anti-inflammatory drugs (NSAIDs), which typically inhibit the downstream cyclooxygenase (COX) enzymes. This upstream inhibition of the arachidonic acid cascade represents a powerful and comprehensive anti-inflammatory strategy. researchgate.netpnas.org Furthermore, research has shown that pseudopterosins may also interact with and activate the glucocorticoid receptor, a well-known target for potent anti-inflammatory steroid drugs. mdpi.com Activation of this receptor can trigger a cascade of anti-inflammatory effects, including the suppression of NF-κB activity.

| Macromolecule | Type | Role in Cell | Nature of Interaction | Reference |

|---|---|---|---|---|

| Phospholipase A2 (PLA2) | Enzyme | Releases arachidonic acid from membranes for eicosanoid synthesis. | Inhibition, preventing substrate release. | gla.ac.uknih.gov |

| Glucocorticoid Receptor | Nuclear Receptor | Transcription factor that regulates genes involved in inflammation and metabolism. | Activation, leading to downstream anti-inflammatory effects. | mdpi.com |

Effects on Cellular Processes (e.g., Membrane Integrity, Metabolic Regulation)

The molecular interactions of this compound and its analogs culminate in observable effects on broader cellular processes. A primary consequence of its anti-inflammatory action is the regulation of cellular metabolism, as inflammation and metabolism are deeply intertwined. nih.gov The inhibition of the NF-κB pathway and PLA2 not only reduces inflammation but also prevents the metabolic shifts associated with a prolonged inflammatory state.

Furthermore, some studies on related compounds have pointed to effects on cell membrane stability. nih.govnih.gov Lipid peroxidation, a process of oxidative damage to lipids in the cell membrane, can compromise membrane integrity, leading to changes in fluidity and permeability. frontiersin.org This disruption can impair ion transport and other vital membrane-dependent functions. frontiersin.orgresearchgate.net Compounds like Pseudopterosin A have been noted for their cell membrane stabilization properties, potentially by protecting membrane lipids from oxidative damage or by interacting directly with membrane components to maintain their structure. nih.govnih.gov This action helps preserve cellular function, especially under conditions of oxidative stress. nih.gov

| Cellular Process | Description | Observed Effect of Related Compounds | Reference |

|---|---|---|---|

| Membrane Integrity | Maintenance of the structural and functional wholeness of the cell membrane. | Stabilization of the cell membrane, potentially protecting against oxidative stress and lipid peroxidation. | nih.govnih.gov |

| Metabolic Regulation | Control of cellular energy production and biosynthetic pathways. | Modulation of inflammatory metabolic signaling by inhibiting key pathways like NF-κB. | nih.gov |

| Gene Transcription | The process of creating RNA from a DNA template. | Inhibition of the transcription of pro-inflammatory genes (cytokines, chemokines) by blocking NF-κB nuclear translocation. | mdpi.complos.org |

| Ion Transport | Movement of ions across the cell membrane. | Preservation of normal transport by maintaining membrane integrity, which can be disrupted by inflammation and peroxidation. | frontiersin.orgresearchgate.net |

Structure Activity Relationship Sar Studies of Helioporin E and Analogues

Correlating Structural Motifs with Biological Activities

The biological activity of Helioporin E is intrinsically linked to its unique tricyclic core structure and specific functional groups. The molecule is characterized by a substituted tetralin core, which it shares with the related serrulatane diterpenes, and an isobutenyl side chain. bio-rad.comnih.gov SAR studies have revealed that the integrity of several structural motifs is essential for its cytotoxic effects.

Key structural features necessary for the biological activity of this compound and its analogues include:

The Aromatic Ring and Phenolic Hydroxyl Group: The phenolic hydroxyl group on the aromatic ring is a critical feature. Alkylation or glycosylation of this phenol (B47542) results in a complete loss of cytotoxic activity. This suggests that the hydroxyl group itself, or its ability to act as a hydrogen bond donor, is vital for target interaction. cytivalifesciences.com

The Isobutenyl Side Chain: The unsaturated isobutenyl side chain is another crucial determinant of bioactivity. Hydrogenation of this side chain, which saturates the double bond, leads to a significant loss of both general activity and cytotoxicity. cytivalifesciences.com This indicates that the specific geometry and electronic properties of the alkene are important for molecular recognition or reactivity.

Introduction of additional functionality at certain positions has been shown to be detrimental to activity. For instance, adding nitrogen or oxygen-containing groups to the terminal carbons (C14 and C15) of the side chain resulted in decreased activity. cytivalifesciences.com These findings collectively underscore that the potent biological effects of this compound are not due to a single pharmacophore but rather a synergistic interplay between its aromatic system, the phenolic hydroxyl, and the unsaturated side chain, all held in a specific spatial arrangement by the rigid tricyclic framework.

Impact of Stereochemistry on Molecular Interactions

Like many complex natural products, the biological activity of this compound is highly dependent on its stereochemistry. The molecule possesses multiple stereocenters, and their precise spatial orientation dictates how the molecule interacts with its biological targets, which are often chiral macromolecules like proteins or nucleic acids.

The enantioselective total synthesis of this compound and its analogues has been a key strategy to probe the importance of stereochemistry. bio-rad.com These synthetic efforts have confirmed that only a specific enantiomer exhibits potent biological activity. For example, the total synthesis of an analogue of dihydro-helioporin E was achieved enantioselectively, highlighting the necessity of controlling the absolute stereochemistry to obtain the biologically relevant isomer. neb.com

Key stereochemical aspects influencing activity include:

Absolute Stereochemistry: The absolute configuration of the entire molecule determines its handedness. The enantioselective synthesis of this compound, often achieved using chiral ligands in catalytic steps, ensures the production of the natural, active enantiomer. bio-rad.com A stereochemical revision of the originally proposed structure of this compound was necessary to correctly define its structure, further emphasizing the importance of precise stereochemical assignment. plos.org

The strict stereochemical requirements for this compound's activity strongly suggest a specific and high-affinity binding interaction with a chiral biological target. The molecule must fit into a well-defined binding pocket, and any deviation from the correct stereoisomer disrupts this precise fit, leading to a loss of interaction and, consequently, a reduction or complete loss of biological effect.

Influence of Substituent Variations on Cellular Effects

Systematic modification of substituents on the this compound scaffold has provided a clearer picture of the permissible and non-permissible regions for structural changes. These studies are fundamental for understanding the SAR and for designing analogues with potentially improved properties.

The data from various synthetic and semi-synthetic studies indicate that the natural substitution pattern is highly optimized for activity. Most modifications have led to a decrease in potency, suggesting that the target has very specific requirements.

| Modification Site | Substituent Variation | Effect on Cytotoxic Activity | Reference |

| Phenolic Hydroxyl | Alkylation (e.g., Methylation) | Complete loss of activity | cytivalifesciences.com |

| Phenolic Hydroxyl | Glycosylation | Complete loss of activity | cytivalifesciences.com |

| Isobutenyl Side Chain | Hydrogenation (Saturation) | Loss of activity | cytivalifesciences.com |

| Side Chain (C14/C15) | Introduction of N or O functionality | Decreased activity | cytivalifesciences.com |

| C7 Position | Introduction of a Nitro (NO2) group | Decreased activity | cytivalifesciences.com |

These findings demonstrate that the periphery of the this compound molecule offers little tolerance for modification without compromising its inherent cytotoxic activity. The phenolic hydroxyl and the unsaturated side chain, in particular, appear to be directly involved in the primary interactions with the cellular target. Functionalization at the C7 position, a strategy inspired by the active pseudopterosins which possess functionality in that region, also proved to be detrimental, indicating that the target recognition for this compound differs from that of these related compounds. cytivalifesciences.com

Rational Design of Modified this compound Structures for Research Probes

Research probes are modified versions of bioactive molecules designed to study biological systems. Common examples include fluorescent probes for cellular imaging and biotinylated probes for target identification via affinity purification. frontiersin.orgnih.govnih.gov While no specific research probes based on the this compound scaffold have been reported in the literature to date, the SAR data provides a rational basis for their potential design.

The goal in designing a research probe is to introduce a reporter tag (like a fluorophore or biotin) without significantly disrupting the molecule's ability to interact with its biological target. cytivalifesciences.comnih.gov Based on the known SAR of this compound, a successful design would involve attaching the tag at a position that is tolerant to modification.

Hypothetical Design Strategies:

Attachment Point Selection: The SAR studies indicate that the phenolic hydroxyl and the isobutenyl side chain are critical for activity and should not be modified. cytivalifesciences.com Therefore, potential attachment points for a linker and tag would need to be elsewhere on the molecule. While functionalization at C7 was shown to decrease activity, it might be a site where a carefully chosen linker could be tolerated, or other positions on the aromatic ring or the aliphatic rings that are not directly involved in binding could be explored.

Fluorescent Probes: A fluorescent probe of this compound would enable visualization of its subcellular localization using fluorescence microscopy, providing clues about its mechanism of action. A synthetic strategy could involve preparing a this compound analogue with a functional group, such as an amine or a carboxylic acid, at a non-critical position. This functionalized analogue could then be coupled to a suitable fluorophore.

Biotinylated Probes for Target Identification: To identify the cellular protein(s) that this compound binds to, a biotinylated probe could be synthesized. nih.govnih.gov This probe would be introduced into cells or cell lysates, where it would bind to its target(s). The resulting protein-probe complexes could then be captured using streptavidin-coated beads, which have a very high affinity for biotin (B1667282). neb.com The captured proteins could then be identified using techniques like mass spectrometry. The design would involve attaching a biotin molecule via a flexible linker to a position on the this compound scaffold that does not interfere with binding.

The rational design of such probes is a critical step in elucidating the molecular mechanisms of action for natural products like this compound. Although their synthesis and application for this specific compound remain a future endeavor, the existing SAR knowledge provides a clear roadmap for how such valuable research tools could be developed.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, researchers can piece together the molecular puzzle of Helioporin E. The structural elucidation of this compound and its congeners is heavily reliant on comprehensive NMR data analysis. mdpi.comresearchgate.netunmul.ac.id

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), signal multiplicity (splitting patterns), and integration (ratio of protons). pressbooks.pub For amphilectane-type diterpenoids like this compound, the ¹H NMR spectrum typically shows signals corresponding to aromatic protons, methine protons, methylene (B1212753) protons, and methyl groups, including those of the characteristic isobutenyl side chain. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum displays signals for each unique carbon atom in the molecule. msu.edu The chemical shifts provide insight into the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl). For this compound, the ¹³C NMR spectrum would confirm the presence of 20 carbon atoms, with characteristic signals for the substituted aromatic ring and the tricyclic carbon skeleton. researchgate.net The combination of ¹H and ¹³C NMR data provides a foundational dataset for more complex 2D NMR analysis. researchgate.net

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| 1 | ~35-40 | ~3.3 (m) |

| 2 | ~20-30 | ~1.8 (m) |

| 3 | ~30-40 | ~1.6 (m) |

| 4 | ~40-45 | ~2.3 (m) |

| 5 | ~125-130 (aromatic C) | - |

| 6 | ~130-135 (aromatic C) | - |

| 7 | ~120-125 (aromatic C-H) | ~7.0 (s) |

| 8 | ~140-145 (aromatic C) | - |

| 9 | ~125-130 (aromatic C) | - |

| 10 | ~150-155 (aromatic C-O) | - |

| 11 | ~35-40 | ~2.5 (m) |

| 12 | ~25-30 | ~1.9 (m) |

| 13 | ~120-125 (olefinic C-H) | ~5.1 (t) |

| 14 | ~135-140 (olefinic C) | - |

| 15 | ~25 (CH₃) | ~1.7 (s) |

| 16 | ~18 (CH₃) | ~1.6 (s) |

| 17 | ~20-25 (CH₃) | ~1.2 (d) |

| 18 | ~15-20 (CH₃) | ~0.9 (d) |

Data compiled from general knowledge of serrulatane diterpenoids and related compounds. mdpi.comresearchgate.net

Two-dimensional NMR experiments are crucial for establishing the final structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (vicinal coupling). oxinst.comsdsu.edu By analyzing the cross-peaks in a COSY spectrum, it is possible to trace out the spin systems within this compound, connecting protons in the aliphatic rings and side chains. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal, allowing for the unambiguous assignment of carbons that bear protons. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). ustc.edu.cnyoutube.com These long-range correlations are used to connect the spin systems established by COSY and to link quaternary carbons (which have no attached protons) to the rest of the structure. For instance, HMBC data would connect the methyl protons to adjacent carbons and link the aliphatic rings to the aromatic portion of this compound. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com NOESY is the primary NMR method for determining the relative stereochemistry of a molecule. libretexts.org Correlations observed in the NOESY spectrum of this compound would reveal the spatial proximity of protons across the ring systems, defining the orientation of substituents (e.g., methyl groups, isobutenyl chain) as either axial or equatorial, and establishing the cis or trans fusion of the rings. columbia.edu

1D NMR (¹H, ¹³C)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. tib.eu

For structure elucidation, High-Resolution Mass Spectrometry (HRMS) is indispensable. measurlabs.com Unlike standard mass spectrometry, HRMS measures m/z values with very high accuracy (typically to four or more decimal places). quality-assistance.com This precision allows for the calculation of a unique elemental formula. For this compound (C₂₀H₂₈O), HRMS would provide an exact mass that distinguishes it from other compounds with the same nominal mass but different elemental compositions. mdpi.com Intense pseudomolecular ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, are often observed. mdpi.comnih.gov

Vibrational Spectroscopy (e.g., IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. In the analysis of this compound, the IR spectrum would be used to confirm the presence of key functional groups. researchgate.netamazonaws.com Characteristic absorption bands would indicate:

O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (alcohol) group.

C-H stretching: Absorptions just below 3000 cm⁻¹ for sp³-hybridized carbons and just above 3000 cm⁻¹ for sp²-hybridized (aromatic and olefinic) carbons.

C=C stretching: Peaks in the 1600-1680 cm⁻¹ region for the alkene and 1450-1600 cm⁻¹ for the aromatic ring.

C-O stretching: A strong absorption in the 1000-1250 cm⁻¹ range, characteristic of the alcohol functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for identifying conjugated systems and aromatic chromophores. For this compound, the substituted benzene (B151609) ring acts as a chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λmax) that are consistent with this aromatic system. The presence of an extended π system in related molecules has been shown to result in UV maxima around 288-314 nm. nih.gov This data helps to confirm the nature of the unsaturated portions of the molecule.

X-ray Crystallography for Absolute Stereochemistry

The definitive determination of the absolute stereochemistry of the complex marine-derived diterpene, this compound, represents a critical aspect of its advanced spectroscopic and analytical characterization. The elucidation of the precise three-dimensional arrangement of its atoms was accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous information about the spatial orientation of atoms within a crystalline lattice, thereby establishing the absolute configuration of chiral centers.

Initial structural assignments of this compound and related compounds were later revisited and corrected based on rigorous synthetic and crystallographic evidence. Research, particularly the work of Lazerwith, Johnson, and Corey, played a pivotal role in revising the stereochemistry of this compound. nih.gov Their work, which involved the synthesis of the pseudopterosin G-J aglycon and this compound, ultimately clarified the compound's true stereochemical structure. nih.gov

The process of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise location of each atom in space relative to the others.

For determining the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion is utilized. When the X-ray energy is near the absorption edge of a heavier atom in the structure, the scattering factor of that atom becomes a complex number. This results in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the true, or absolute, configuration of the molecule.

The crystallographic data for dihydro-helioporin E provided the foundational evidence for the corrected stereochemical assignment of this compound. The key parameters from the X-ray analysis, such as the crystal system, space group, and unit cell dimensions, are summarized in the table below.

| Crystallographic Data for Dihydro-helioporin E | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P21cn |

This definitive stereochemical assignment through X-ray crystallography is crucial for understanding the structure-activity relationships of this compound and for guiding further synthetic efforts and biological investigations.

Future Directions in Helioporin E Research

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of diterpenoids in octocorals like Heliopora coerulea is a complex process that is only beginning to be understood. Recent breakthroughs have identified a colocalized gene cluster containing a terpene cyclase (HcTC3) and multifunctional cytochrome P450 enzymes (HcCYP) responsible for producing key precursors. acs.org These findings have laid the groundwork for a unified pathway leading to both helioporins and the related pseudopterosins. acs.org The proposed pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) by an elisabethatriene (B1243429) synthase to form the serrulatane skeleton. acs.org A subsequent cascade of oxidative reactions catalyzed by a single P450 enzyme is thought to produce advanced intermediates like dihydroxyerogorgiaene. acs.org

However, significant gaps in the biosynthetic puzzle remain. The precise enzymes and transient intermediates that mediate the transformation from the initial serrulatane core to the final amphilectane skeleton of Helioporin E are yet to be identified and characterized. Future research must focus on:

Identifying and characterizing the enzymes responsible for the final cyclization steps that form the distinctive ring system of this compound from proposed seco-pseudopterosin-like precursors. capes.gov.br

Isolating and structurally elucidating transient intermediates in the pathway. This may require advanced spectroscopic techniques and carefully designed genetic or chemical inhibition experiments to trap these fleeting molecules.

Reconstituting the full biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli. acs.orgresearchgate.net This would definitively confirm the function of each enzyme and provide a platform for producing this compound and its analogues through fermentation.

Recent studies have successfully identified amphilectosins as the key intermediates that link the seco-pseudopterosins to the pseudopterosins, confirming this crucial biosynthetic relationship through radiolabeling experiments. capes.gov.br Similar targeted approaches will be vital to fully map the final steps toward this compound.

Table 1: Key Known and Postulated Components in Helioporin Biosynthesis

| Component | Type | Status | Research Focus |

|---|---|---|---|

| Geranylgeranyl Pyrophosphate (GGPP) | Precursor | Confirmed | Starting material for terpene synthesis. |

| Elisabethatriene Synthase (e.g., HcTC3) | Enzyme (Terpene Cyclase) | Identified acs.org | Catalyzes initial cyclization to the serrulatane skeleton. |

| Elisabethatrienol | Intermediate | Postulated acs.org | An early, key intermediate in the pathway. |

| Cytochrome P450s (e.g., HcCYP) | Enzyme (Multifunctional) | Identified acs.org | Catalyzes a complex oxidative cascade to form advanced intermediates. |

| Dihydroxyerogorgiaene | Intermediate | Identified acs.org | A key catechol-containing intermediate, precursor to seco-pseudopterosins. |

| Amphilectosin-type molecules | Intermediates | Postulated | Putative link between serrulatane and amphilectane skeletons for helioporins. capes.gov.br |

| Cyclase/Transforming Enzymes | Enzyme | Unknown | Required for the final ring-closing transformation to the this compound amphilectane core. |

Comprehensive Mapping of Molecular Interaction Networks

To understand the biological activity of this compound, it is essential to identify its molecular targets within cells. Related compounds, Helioporins A and B, have demonstrated antiviral activity, while the structurally similar pseudopterosins are potent anti-inflammatory and analgesic agents. acs.orgresearchgate.net This suggests that this compound may also interact with specific proteins involved in these pathways. Future research should aim to build a comprehensive map of its molecular interactions.

Methodologies to achieve this include:

In Silico Docking Studies: Computational methods can predict potential binding interactions between this compound and the known structures of proteins involved in inflammation (e.g., COX enzymes, cytokines) or viral replication. nih.gov

Affinity-Based Proteomics: Synthesizing a derivative of this compound that can be immobilized on a solid support would allow for affinity chromatography or pull-down assays to isolate binding partners from cell lysates.

High-Throughput Screening: Testing this compound against panels of enzymes, receptors, and other biological targets can systematically identify its primary interaction partners. nih.gov

Understanding these protein-protein and protein-small molecule interactions is fundamental to elucidating its mechanism of action and could reveal novel therapeutic targets. nih.govabcam.com

Development of Chemoenzymatic Synthetic Routes

The total synthesis of this compound has been successfully achieved, providing crucial confirmation of its structure and stereochemistry. nih.gov These routes often rely on multi-step processes using traditional organic chemistry methods, including metal-catalyzed reactions. nih.govnih.gov While elegant, these syntheses can be lengthy and may not be ideal for large-scale production or the generation of diverse analogues.

A significant future direction is the development of chemoenzymatic synthetic routes. unacademy.com This approach combines the power of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. tandfonline.commdpi.com Potential areas for integrating biocatalysis into the synthesis of this compound include:

Enzymatic Kinetic Resolution: Using lipases or other hydrolases to resolve racemic intermediates, establishing key stereocenters early in the synthesis with high enantiomeric purity. mdpi.com

Biocatalytic Oxidations and Reductions: Employing oxidoreductases to perform stereoselective transformations that are often challenging to achieve with chemical reagents, potentially under more environmentally benign conditions.

Enzyme-Catalyzed C-C Bond Formation: Exploring enzymes that can catalyze key bond-forming reactions, such as the cyclization steps, to construct the core skeleton. nih.gov

By replacing complex chemical steps with efficient enzymatic reactions, chemoenzymatic synthesis can offer more sustainable and economically viable pathways to this compound and novel derivatives for further study. unacademy.comtandfonline.com

Applications as Molecular Probes in Biological Research

The inherent biological activity of this compound makes it an excellent candidate for development into a molecular probe. wikipedia.org Molecular probes are tools used to study the properties and behavior of other molecules or cellular structures. wikipedia.orgthermofisher.com By modifying the this compound structure, it can be transformed from a compound of interest into a tool for discovery.

Future research could focus on:

Synthesis of Fluorescent Probes: Attaching a fluorophore (e.g., BODIPY, cyanine) to a non-critical position on the this compound molecule. wikipedia.org This would allow researchers to visualize its uptake, subcellular localization, and interaction with target structures in real-time using fluorescence microscopy.

Development of Affinity Probes: Functionalizing this compound with a biotin (B1667282) tag or a photo-reactive cross-linking group. These probes are invaluable for "fishing" for binding partners in complex biological mixtures, helping to definitively identify the cellular targets responsible for its bioactivity. wikipedia.org

Probes for Studying Chirality: As a chiral molecule, this compound derivatives could be used in advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) to probe chiral recognition events at the molecular level. rsc.org

Developing this compound into a suite of molecular probes would provide powerful tools to investigate the biological pathways it modulates, potentially uncovering new aspects of cell biology.

Exploration of Ecological Significance and Chemical Ecology

While this compound has been isolated and synthesized, its natural role in the marine environment remains largely unexplored. Octocorals produce a vast arsenal (B13267) of secondary metabolites, which are widely believed to function as crucial mediators of ecological interactions. noaa.govscielo.br These compounds often serve as chemical defenses against predators, prevent overgrowth by competitors (allelopathy), and deter microbial fouling. researchgate.nethebmu.edu.cn

The future of this compound research must include a strong focus on chemical ecology to understand its purpose in nature. Key research questions to address include:

Anti-predator Defense: Does this compound deter feeding by common corallivores (coral-eating fish and invertebrates)? This can be tested through laboratory feeding assays using artificial diets treated with the compound.

Allelopathic Activity: Does this compound inhibit the growth or cause tissue damage to competing corals or algae? In-situ experiments placing this compound near competitors could reveal such functions. researchgate.net

Antifouling Properties: Does the presence of this compound on the coral's surface prevent the settlement of bacteria, algae, and invertebrate larvae? This can be assessed using biofilm and larval settlement assays.

Investigating the chemical ecology of deep-water organisms like octocorals is a particularly important frontier, as these ecosystems are poorly understood. noaa.gov Uncovering the ecological significance of this compound will not only provide context for its evolution but may also inspire new applications, such as the development of novel, environmentally friendly antifouling agents.

常见问题

Basic Research Questions

Q. How can researchers establish baseline pharmacological profiles for Helioporin E?

- Methodological Approach : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify primary targets, followed by in vivo studies in animal models to assess bioavailability and toxicity. Use dose-response curves to quantify efficacy thresholds. Validate findings with orthogonal assays (e.g., SPR for binding kinetics, HPLC for metabolite profiling) .

- Data Requirements : Include IC₅₀ values, pharmacokinetic parameters (Cₘₐₓ, t₁/₂), and histopathological data from animal trials. Compare results with structurally related compounds to contextualize potency .

Q. What experimental strategies optimize the synthesis of this compound for reproducibility?

- Methodological Approach : Employ retrosynthetic analysis to identify critical intermediates. Optimize reaction conditions (temperature, catalysts, solvents) using Design of Experiments (DoE) to minimize byproducts. Characterize intermediates via NMR, MS, and X-ray crystallography to confirm structural fidelity .

- Validation : Cross-validate synthetic routes across independent labs and document deviations in Supporting Information (SI) to enhance reproducibility .

Q. How should researchers design assays to evaluate this compound’s bioactivity in heterogeneous cell populations?

- Methodological Approach : Use multi-omics approaches (transcriptomics, proteomics) to map cell-type-specific responses. Pair single-cell RNA sequencing with high-content imaging to resolve heterogeneity. Include controls for off-target effects (e.g., siRNA knockdown of putative targets) .

- Data Interpretation : Apply clustering algorithms (e.g., t-SNE) to identify subpopulations with divergent responses and correlate findings with clinical relevance .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Approach : Conduct meta-analyses of published datasets to identify confounding variables (e.g., cell lines, assay conditions). Use CRISPR-Cas9 knockout models to validate target specificity. Perform cross-laboratory reproducibility studies under standardized protocols .

- Contradiction Analysis : Apply Bradford-Hill criteria to assess causality and distinguish artifact-driven discrepancies from genuine mechanistic diversity .

Q. How can researchers elucidate the structural determinants of this compound’s selectivity using computational models?

- Methodological Approach : Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to map ligand-receptor interactions. Validate predictions via mutagenesis studies and comparative binding assays .

- Data Integration : Cross-reference computational predictions with crystallographic data and thermodynamic profiles (ΔG, Kd) to refine models .

Q. What strategies address conflicting toxicity profiles of this compound in preclinical models?

- Methodological Approach : Implement organ-on-a-chip systems to recapitulate human tissue interactions. Use toxicogenomics to identify species-specific metabolic pathways. Compare interspecies ADME (absorption, distribution, metabolism, excretion) data to isolate confounding factors .

- Risk Mitigation : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe dosing thresholds for translational studies .

Cross-Disciplinary and Methodological Integration

Q. How can researchers integrate multi-omics datasets to uncover novel pathways modulated by this compound?

- Methodological Approach : Use pathway enrichment tools (e.g., DAVID, Metascape) to prioritize dysregulated pathways. Apply machine learning (e.g., random forests) to identify biomarkers predictive of response. Validate findings with functional assays (e.g., CRISPR interference) .

- Data Harmonization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition in repositories like GEO or PRIDE .

Q. What experimental frameworks validate the specificity of this compound’s analytical detection methods?

- Methodological Approach : Perform spike-and-recovery experiments in biological matrices (e.g., plasma, tissue lysates) to assess matrix effects. Use isotopic labeling (e.g., <sup>13</sup>C-Helioporin E) as an internal standard for LC-MS/MS quantification .

- Cross-Validation : Compare results across orthogonal platforms (e.g., ELISA, MALDI-TOF) and publish detailed protocols in SI to ensure reproducibility .

Ethical and Reporting Considerations

- Limitations Disclosure : Explicitly document batch-to-batch variability in synthetic yields, assay interference risks, and model system limitations (e.g., murine vs. human metabolism) .

- Data Transparency : Adhere to Open Science practices by sharing raw datasets, code, and analytical pipelines in public repositories .

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。